1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-
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Overview
Description
1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The structure of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- consists of a fused imidazole and quinoline ring system with a cyclohexyl group attached to the second position of the imidazole ring.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-N4-(2-methylpropyl)quinoline-3,4-diamine with orthoformic acid triethyl ester can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the production of cytokines, particularly interferon, by activating certain immune cells . This activation is mediated through the recognition of the compound by toll-like receptors, which are part of the innate immune system .
Comparison with Similar Compounds
1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- can be compared with other similar compounds such as:
1-Isobutyl-1H-imidazo[4,5-c]quinoline: Known for its immunomodulatory properties.
7-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one: Exhibits antimicrobial and anticancer activities.
Imiquimod: A well-known antiviral and antitumor agent that also induces cytokine production.
The uniqueness of 1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl- lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C16H17N3 |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-cyclohexyl-3H-imidazo[4,5-c]quinoline |
InChI |
InChI=1S/C16H17N3/c1-2-6-11(7-3-1)16-18-14-10-17-13-9-5-4-8-12(13)15(14)19-16/h4-5,8-11H,1-3,6-7H2,(H,18,19) |
InChI Key |
BGTWLRUNUKOBLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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